

Application of Computational Docking for HIV-1 Inhibitor-25

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Compound of Interest

Compound Name: *HIV-1 inhibitor-25*

Cat. No.: *B12415758*

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The global challenge in combating Human Immunodeficiency Virus Type 1 (HIV-1) is significantly hampered by the virus's high mutation rate, which often leads to drug resistance. A key target for antiretroviral therapy is the HIV-1 Reverse Transcriptase (RT), an enzyme critical for converting the viral RNA genome into DNA, a necessary step for integration into the host cell's genome. Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) are a class of drugs that bind to an allosteric site on the RT, inducing conformational changes that inhibit its function.

This document provides a detailed application and protocol for the use of computational docking to study a potent NNRTI, herein designated as Inhibitor-25 (modeled after the well-characterized drug Efavirenz). We will explore its interaction with both wild-type HIV-1 RT and a common drug-resistant mutant, K103N. Computational docking allows for the prediction of binding affinity and orientation of a ligand (Inhibitor-25) to its protein target (HIV-1 RT), providing valuable insights into the mechanisms of inhibition and resistance at a molecular level.

Data Presentation

The following tables summarize the quantitative data from computational docking and experimental assays of Inhibitor-25 against both wild-type (WT) and the K103N mutant of HIV-1 RT. The data illustrates the reduced efficacy of the inhibitor against the resistant strain.

Table 1: Computational Docking Results for Inhibitor-25 against HIV-1 RT

Target	PDB ID	Docking Score (kcal/mol)	Estimated Binding Free Energy (kcal/mol)	Key Interacting Residues
Wild-Type HIV-1 RT	1FK9	-10.2	-9.8 ± 0.5	L100, K101, K103, V106, Y181, Y188, G190, F227, W229
K103N Mutant HIV-1 RT	1IKW	-7.5	-7.2 ± 0.7	L100, K101, N103, V106, Y181, Y188, G190, F227, W229

Note: Docking scores and binding free energies are representative values obtained from molecular docking simulations. Actual values may vary depending on the software and force field used.

Table 2: In Vitro Inhibitory Activity of Inhibitor-25

Target	IC50 (nM)	EC50 (nM)	Fold Change in Resistance
Wild-Type HIV-1 RT	2.5	7.4	-
K103N Mutant HIV-1 RT	150	444	~60

Note: IC₅₀ (half-maximal inhibitory concentration) and EC₅₀ (half-maximal effective concentration) are representative experimental values. The K103N mutation significantly reduces the susceptibility of the virus to Inhibitor-25.

Experimental Protocols

This section provides a detailed methodology for performing computational docking of Inhibitor-25 against wild-type and K103N mutant HIV-1 RT.

Protocol 1: Preparation of Receptor and Ligand

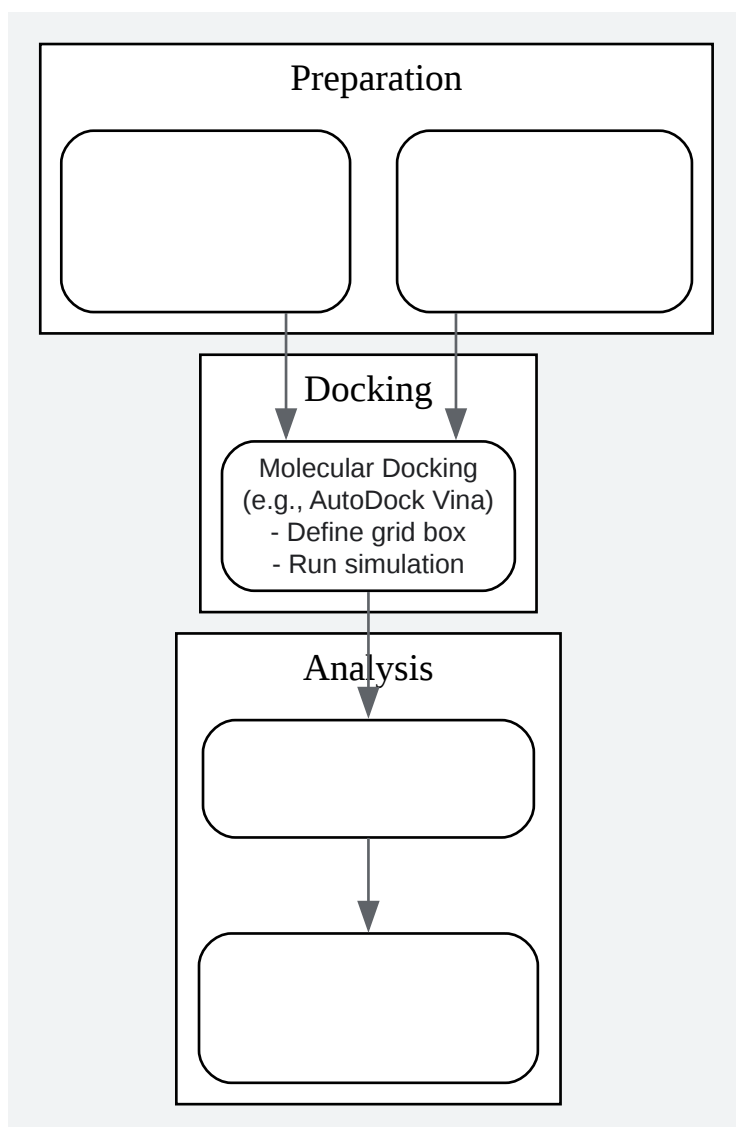
- Receptor Preparation:
 - Download the crystal structures of wild-type HIV-1 RT complexed with Efavirenz (PDB ID: 1FK9) and the K103N mutant (PDB ID: 1IKW) from the Protein Data Bank.[\[1\]](#)[\[2\]](#)
 - For each structure, remove water molecules and any co-crystallized ligands other than the inhibitor.
 - Add polar hydrogens and assign appropriate atomic charges (e.g., Kollman charges) using molecular modeling software such as AutoDock Tools or Schrödinger's Protein Preparation Wizard.
 - Define the binding site for docking based on the position of the co-crystallized inhibitor. A grid box of 60x60x60 Å centered on the inhibitor is recommended to encompass the entire binding pocket.
- Ligand Preparation:
 - Obtain the 3D structure of Inhibitor-25 (Efavirenz) from a chemical database (e.g., PubChem) or draw it using a chemical drawing tool like ChemDraw.
 - Optimize the ligand's geometry using a suitable force field (e.g., MMFF94).
 - Assign Gasteiger charges and define the rotatable bonds of the ligand using software like AutoDock Tools.

Protocol 2: Molecular Docking Simulation

- Software Selection:
 - Utilize a well-validated molecular docking program such as AutoDock Vina, GOLD, or FlexX.[3] The following steps are based on AutoDock Vina.
- Docking Execution:
 - Launch the docking simulation, providing the prepared receptor and ligand files as input.
 - Specify the coordinates of the grid box defining the binding site.
 - Set the exhaustiveness of the search to a value of 20 to ensure a thorough exploration of the conformational space.
 - Run the docking for both the wild-type and the K103N mutant receptors.
- Analysis of Results:
 - The docking program will generate a set of predicted binding poses for the ligand, ranked by their docking scores (binding affinities).
 - Analyze the top-ranked pose for each receptor. Visualize the interactions between the ligand and the protein residues in the binding pocket using software like PyMOL or Discovery Studio.
 - Identify key interactions such as hydrogen bonds and hydrophobic interactions. For the K103N mutant, note the loss of key interactions involving the mutated residue, which explains the reduced binding affinity.[4]

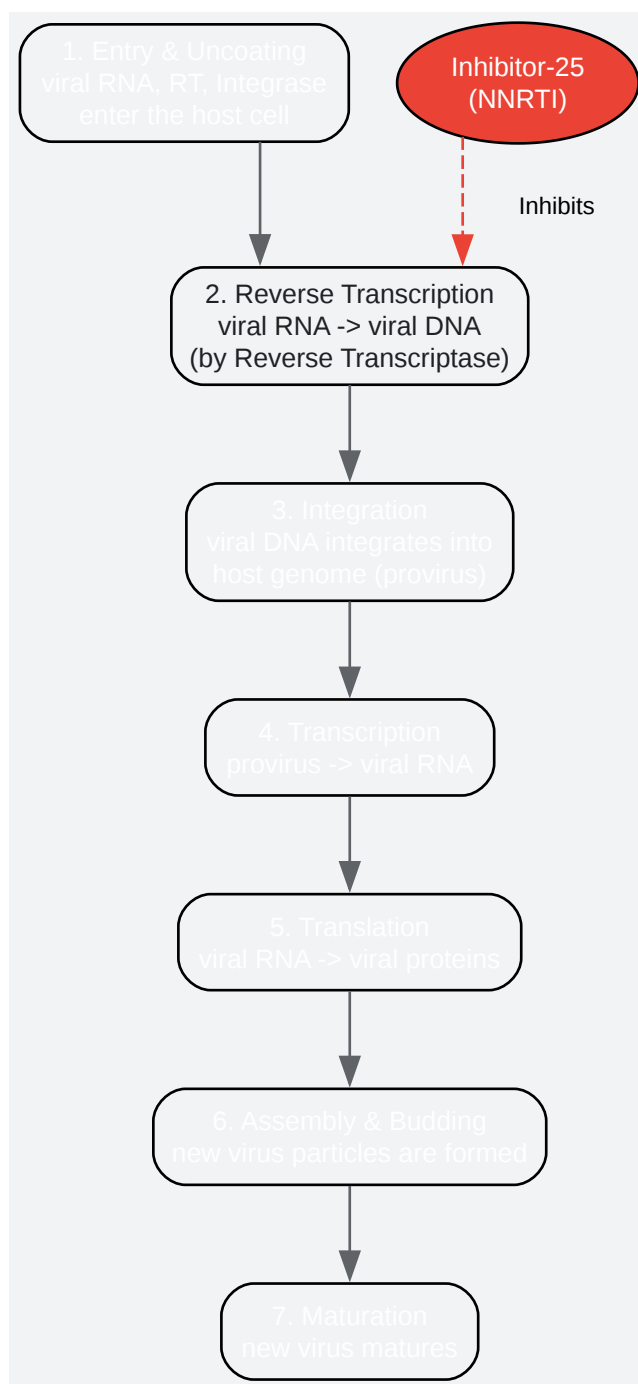
Mandatory Visualization

The following diagrams visualize the computational workflow and the biological context of Inhibitor-25's action.



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Caption: Computational docking workflow for Inhibitor-25.



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Caption: HIV-1 life cycle and the inhibitory action of Inhibitor-25.

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